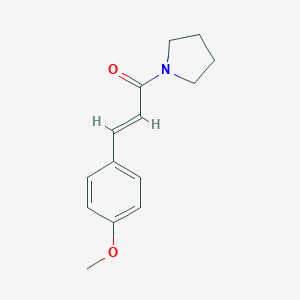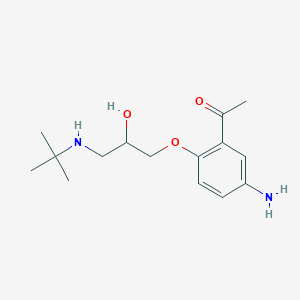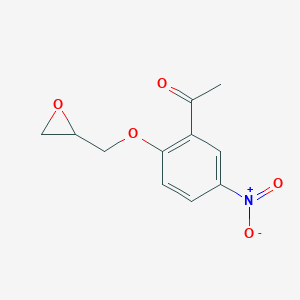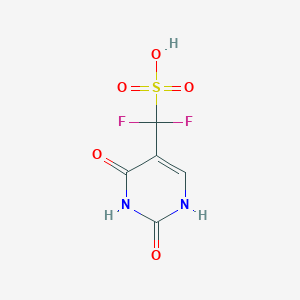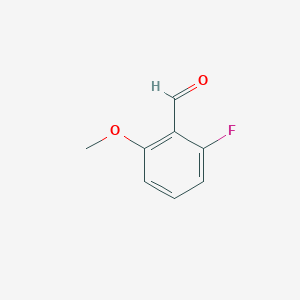
Dtpfpm, (S(-))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dtpfpm, (S(-)) is a chiral compound that has been widely used in scientific research due to its unique structure and properties. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of Dtpfpm, (S(-)) is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body. This binding can lead to a variety of biochemical and physiological effects, including changes in the activity of enzymes and ion channels.
Biochemical and Physiological Effects:
Dtpfpm, (S(-)) has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to affect the activity of ion channels, including the GABA-A receptor and the NMDA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dtpfpm, (S(-)) in lab experiments is its ability to bind to specific receptors in the body. This can make it a useful tool for studying the mechanism of action of various drugs. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Zukünftige Richtungen
There are several potential future directions for research involving Dtpfpm, (S(-)). One area of interest is the development of new drugs that target specific receptors in the body. Another area of interest is the study of the biochemical and physiological effects of this compound in different animal models. Additionally, there is potential for the use of Dtpfpm, (S(-)) in the development of new diagnostic tools for certain diseases.
Synthesemethoden
The synthesis of Dtpfpm, (S(-)) is a complex process that involves several steps. The first step is the preparation of the starting material, which is (S)-2-phenylpropanal. This is then converted to the corresponding alcohol using a reducing agent such as sodium borohydride. The alcohol is then reacted with a phosphorus compound to form the desired product, Dtpfpm, (S(-)).
Wissenschaftliche Forschungsanwendungen
Dtpfpm, (S(-)) has been used extensively in scientific research due to its ability to bind to specific receptors in the body. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology. It has been used to study the mechanism of action of various drugs and to develop new drugs that target specific receptors.
Eigenschaften
CAS-Nummer |
142930-38-9 |
|---|---|
Produktname |
Dtpfpm, (S(-))- |
Molekularformel |
C29H31F4N3O4S |
Molekulargewicht |
593.6 g/mol |
IUPAC-Name |
(4S)-1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C29H31F4N3O4S/c1-17(2)40-26(37)24-18(3)35(21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19)27(41)36(28(38)39)25(24)22-6-4-5-7-23(22)29(31,32)33/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39)/t25-/m0/s1 |
InChI-Schlüssel |
RBVWAVPYRBMIOS-VWLOTQADSA-N |
Isomerische SMILES |
CC1=C([C@@H](N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
SMILES |
CC1=C(C(N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C(N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
Andere CAS-Nummern |
142930-38-9 |
Synonyme |
3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester 3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, monohydrochloride, (R(-))-isomer 3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, monohydrochloride, (S(-))-isomer 3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, R(-)-isomer DTPFPM DTPFPM, (R(-))-isomer DTPFPM, (S(-))-isomer DTPFPM, monohydrochloride (R(-))-isomer DTPFPM, monohydrochloride (S(-))- SQ 32,547 SQ 32547 SQ-32,547 SQ-32547 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



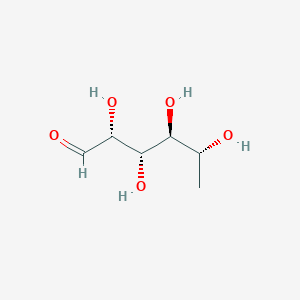
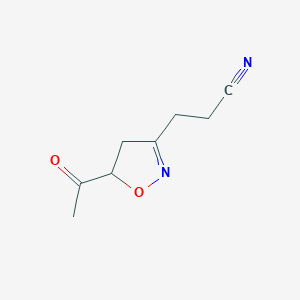

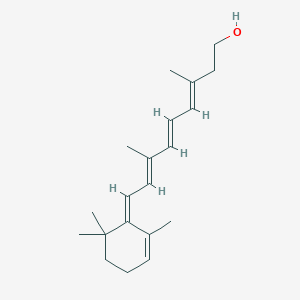

![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)

